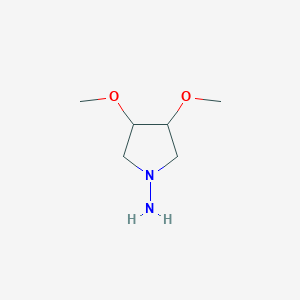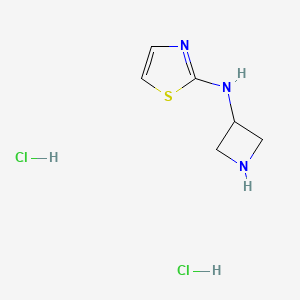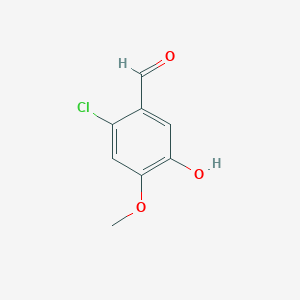
3,4-二甲氧基吡咯烷-1-胺
描述
Synthesis Analysis
Pyrrolidine compounds, such as 3,4-Dimethoxypyrrolidin-1-amine, can be synthesized through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring, a key component of 3,4-Dimethoxypyrrolidin-1-amine, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are known for their versatility in chemical reactions . They can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .科学研究应用
Drug Discovery and Development
The pyrrolidine ring, a core structure in 3,4-Dimethoxypyrrolidin-1-amine, is widely utilized in medicinal chemistry. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3 hybridization. This leads to the creation of novel biologically active compounds with target selectivity . The stereogenicity of the pyrrolidine ring’s carbons can result in different biological profiles for drug candidates, influencing their binding mode to enantioselective proteins .
Synthesis of Biologically Active Molecules
3,4-Dimethoxypyrrolidin-1-amine can be used to synthesize bioactive molecules, particularly those with neuroprotective properties. For instance, derivatives of this compound have shown favorable protection in seizure models, indicating potential applications in the treatment of neurological disorders .
Dendrimer Synthesis
Dendrimers, which are highly branched, star-shaped macromolecules, have applications in various fields such as drug delivery, nanotechnology, and materials science. 3,4-Dimethoxypyrrolidin-1-amine can serve as a building block for the synthesis of poly-aliphatic amine dendrimers, contributing to the development of new materials with unique properties .
Nanomedicine and Drug Delivery Systems
The unique structure of 3,4-Dimethoxypyrrolidin-1-amine makes it suitable for creating dendrimers used in nanomedicine. These dendrimers can be engineered to carry therapeutic agents to specific sites in the body, enhancing the efficacy and reducing the side effects of drugs .
Catalysis
In the field of catalysis, 3,4-Dimethoxypyrrolidin-1-amine derivatives can act as catalysts or co-catalysts in various chemical reactions. Their unique structure can influence the rate and selectivity of these reactions, making them valuable in industrial processes .
Environmental Applications
The compound’s ability to form dendrimers can be harnessed for environmental applications, such as the removal of pollutants from water. Dendrimers can capture and neutralize toxic substances, contributing to cleaner water sources .
未来方向
Pyrrolidine compounds, including 3,4-Dimethoxypyrrolidin-1-amine, have shown promise in various fields of research . Their unique structure and versatile chemical properties make them valuable in the design of new compounds with different biological profiles . Ongoing research is expected to further explore the potential of these compounds in various applications .
属性
IUPAC Name |
3,4-dimethoxypyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-9-5-3-8(7)4-6(5)10-2/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZVCLNXJXQRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxypyrrolidin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)








